molecular formula C17H21FN4O2 B5399111 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid

Cat. No.: B5399111
M. Wt: 332.4 g/mol
InChI Key: ZYKVIXDTJQHYDG-UHFFFAOYSA-N
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Description

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group

Properties

IUPAC Name

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-15-3-1-13(2-4-15)17-14(9-20-21-17)11-22-6-5-19-8-12(10-22)7-16(23)24/h1-4,9,12,19H,5-8,10-11H2,(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIXDTJQHYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)CC(=O)O)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid typically involves multiple steps. One common approach is the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative. The diazepane ring is then constructed through a series of nucleophilic substitution reactions, and the acetic acid moiety is introduced in the final step through ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate certain steps, and high-throughput screening techniques can be used to identify the most efficient reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the diazepane ring provides flexibility and potential for diverse interactions.

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